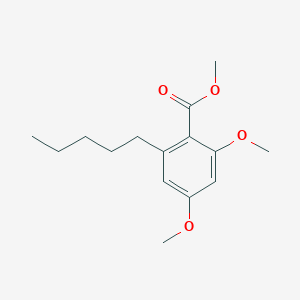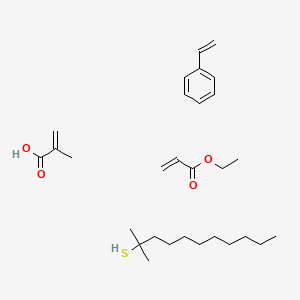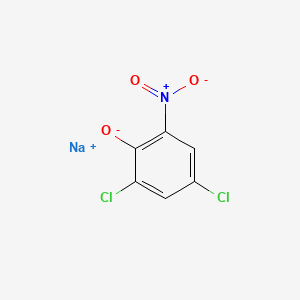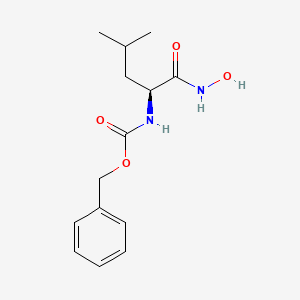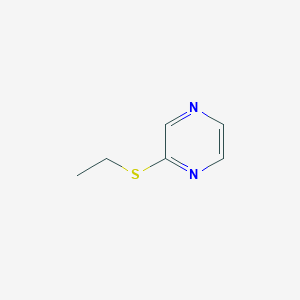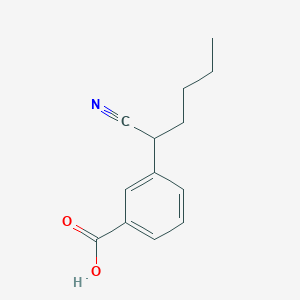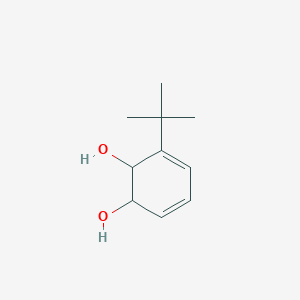
3-tert-Butylcyclohexa-3,5-diene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butylcyclohexa-3,5-diene-1,2-diol is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexadiene, featuring a tert-butyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylcyclohexa-3,5-diene-1,2-diol typically involves the reduction of 3,5-di-tert-butyl-o-benzoquinone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-tert-Butylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce cyclohexane derivatives.
科学的研究の応用
3-tert-Butylcyclohexa-3,5-diene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-tert-Butylcyclohexa-3,5-diene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: A closely related compound with similar structural features but different reactivity due to the presence of quinone groups.
3,6-Di-tert-butyl-o-benzoquinone: Another similar compound with variations in the position of the tert-butyl groups and quinone functionalities.
Uniqueness
3-tert-Butylcyclohexa-3,5-diene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and tert-butyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
CAS番号 |
64910-43-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
3-tert-butylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,8-9,11-12H,1-3H3 |
InChIキー |
XVXSOKQNJDHLEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
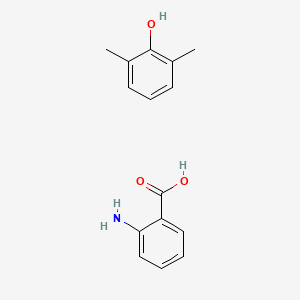
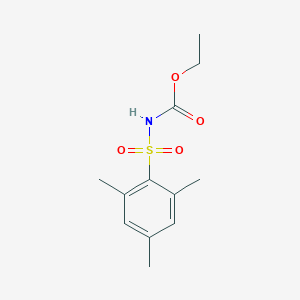
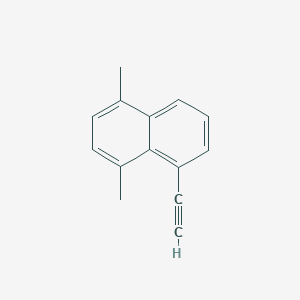
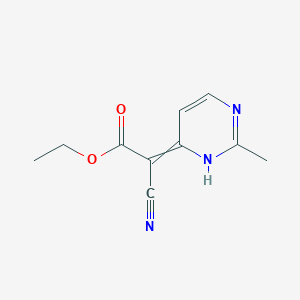
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
